

The Discovery of Ergothioneine: A Technical Retrospective on Charles Tanret's 1909 Breakthrough

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Abstract

In 1909, the French chemist Charles Tanret reported the isolation of a novel, sulfur-containing compound from the ergot fungus (Claviceps purpurea), which he named **ergothioneine**.[1][2] [3][4] This discovery marked the entry of a unique histidine derivative into the scientific landscape, a molecule that is now recognized for its potent antioxidant properties and significant physiological roles. This in-depth guide provides a technical overview of the historical discovery of **ergothioneine**, revisiting the likely experimental protocols of the era. It further summarizes the initial chemical characterization of the molecule and delves into the contemporary understanding of its mechanism of action, specifically its interplay with the Nrf2 and SIRT1 signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the scientific journey and biological significance of **ergothioneine**.

Historical Context and Initial Discovery

At the turn of the 20th century, the ergot fungus, a parasitic organism on rye and other grains, was a subject of intense chemical investigation due to its potent physiological effects, which were known to cause the devastating condition of ergotism. It was within this context that Charles Tanret undertook his work. In 1909, he successfully isolated a crystalline substance from an aqueous extract of ergot, which he identified as a new base and named "ergothioneine" to reflect its origin and its sulfur content.[1][2][3] The structure of this new



compound was later elucidated in 1911 by Barger and Ewins as a trimethylbetaine of 2-thiol-L-histidine.[1][5]

Experimental Protocols for the Isolation of Ergothioneine

While the full, detailed protocol from Tanret's original 1909 publication in Comptes Rendus de l'Académie des Sciences is not readily available, a reconstruction of the likely methodology can be pieced together from contemporary accounts and practices in natural product chemistry. The following protocol is based on the methods of the early 20th century for isolating alkaloids and other natural products from fungal sources.

Extraction and Initial Purification

The initial step would have involved the extraction of the active principles from the dried and powdered sclerotia of Claviceps purpurea.

- Solvent Extraction: The powdered ergot was likely subjected to exhaustive extraction with a
 polar solvent. Based on practices of the time for similar compounds, this was likely an
 aqueous or alcoholic solution. A common method involved the use of a Soxhlet extractor with
 ethanol to efficiently extract a wide range of compounds.
- Defatting: Ergot contains a significant amount of oils and fats, which would interfere with the
 isolation of polar compounds. These were likely removed by a preliminary extraction with a
 non-polar solvent like petroleum ether or by partitioning the initial extract against a non-polar
 solvent.
- Precipitation of Impurities: To further purify the aqueous extract, a common technique of the
 era was the addition of a lead acetate solution. Basic lead acetate was particularly effective
 at precipitating tannins, gums, and other impurities, which could then be removed by
 filtration. The excess lead in the filtrate would then be removed by precipitation, for example,
 with hydrogen sulfide.

Isolation and Crystallization of Ergothioneine

Following the initial cleanup, the focus would shift to the specific isolation of **ergothioneine**.



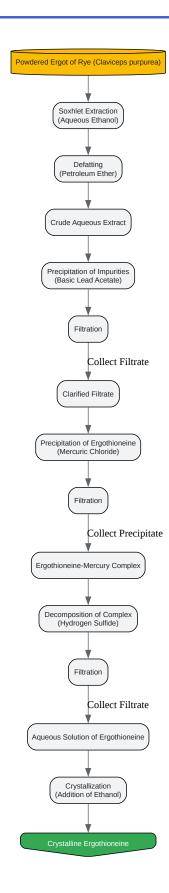




- Fractional Precipitation: The clarified aqueous extract would then be treated with reagents
 known to precipitate alkaloids and other nitrogenous bases. Mercuric chloride was a
 common precipitating agent for such compounds. The resulting precipitate containing
 ergothioneine would be collected.
- Decomposition of the Mercury Salt: The ergothioneine would then be liberated from its
 mercury salt. This was typically achieved by suspending the precipitate in water and treating
 it with hydrogen sulfide. The insoluble mercuric sulfide would precipitate, leaving the desired
 compound in the aqueous solution.
- Crystallization: The final step would involve the concentration of the aqueous solution of
 ergothioneine, followed by crystallization. This was often achieved by the addition of a less
 polar solvent, such as ethanol or acetone, to the concentrated aqueous solution, leading to
 the formation of crystalline ergothioneine. The crystals would then be collected by filtration
 and dried.

Below is a graphical representation of the probable experimental workflow.





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Probable workflow for the isolation of **ergothioneine** by Charles Tanret.



Chemical and Physical Properties

Tanret would have characterized the newly isolated compound using the analytical techniques available at the time. This would have included determination of its physical constants and elemental analysis to deduce its empirical formula.

Property	Reported Value
Molecular Formula	C ₉ H ₁₅ N ₃ O ₂ S
Molar Mass	229.30 g/mol
Appearance	White crystalline solid
Melting Point	275-277 °C (with decomposition)[2][6]
Solubility	Soluble in water

Note: The molecular formula and molar mass were determined by later studies, but Tanret would have performed elemental analysis to determine the empirical formula.

Modern Understanding of Ergothioneine's Mechanism of Action

Since its discovery, a vast body of research has elucidated the biological functions of **ergothioneine**, revealing it to be a potent antioxidant and cytoprotectant. Humans and other animals cannot synthesize **ergothioneine** and must acquire it from their diet, primarily from fungi and certain bacteria. A specific transporter, the Solute Carrier Family 22 Member 4 (SLC22A4), also known as the **ergothioneine** transporter (ETT) or organic cation transporter novel 1 (OCTN1), is responsible for its uptake and accumulation in tissues.

Ergothioneine exerts its protective effects through multiple mechanisms, including direct scavenging of reactive oxygen species (ROS) and modulation of key cellular signaling pathways.

Interaction with the Nrf2 Signaling Pathway



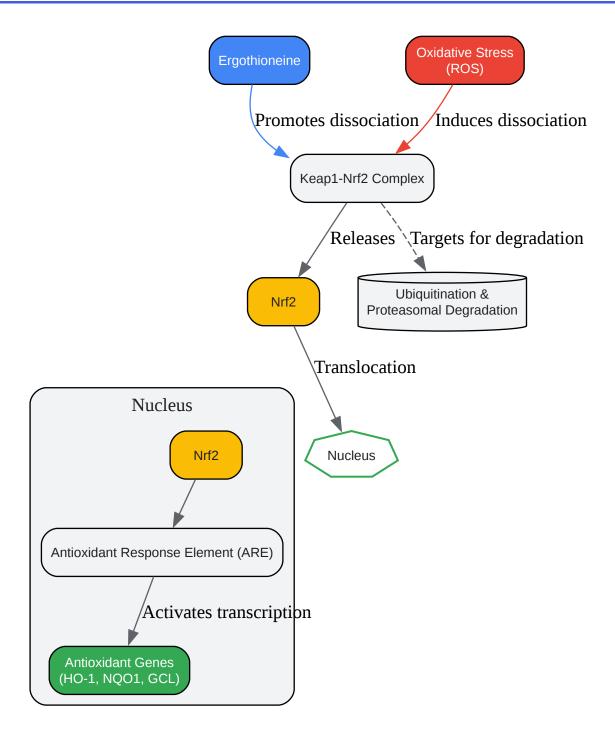




The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Keap1, which targets it for ubiquitination and proteasomal degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.

Ergothioneine has been shown to modulate the Nrf2 pathway. It can promote the dissociation of Nrf2 from Keap1, leading to its nuclear translocation and the subsequent upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.





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Ergothioneine's modulation of the Nrf2 antioxidant pathway.

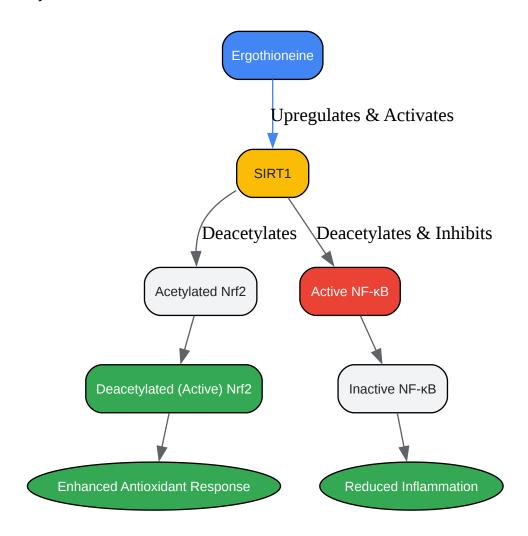
Interaction with the SIRT1 Signaling Pathway

Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and aging. SIRT1 can deacetylate and activate a variety of



transcription factors and other proteins involved in antioxidant defense and cellular homeostasis.

Ergothioneine has been shown to upregulate the expression and activity of SIRT1. By activating SIRT1, **ergothioneine** can promote the deacetylation of target proteins, such as Nrf2, further enhancing the antioxidant response. Additionally, SIRT1 activation by **ergothioneine** has been linked to the downregulation of pro-inflammatory pathways, such as that mediated by NF-κB.



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Ergothioneine's influence on the SIRT1 signaling pathway.

Conclusion



Charles Tanret's discovery of **ergothioneine** in 1909 was a seminal moment in the history of natural product chemistry. Working with the complex chemical matrix of ergot, he successfully isolated and provided the initial characterization of a molecule that we now understand to be a vital component of the cellular antioxidant defense system. While the experimental techniques have evolved dramatically since Tanret's time, the fundamental principles of extraction, purification, and characterization that he employed laid the groundwork for over a century of research into the remarkable properties of **ergothioneine**. The ongoing elucidation of its intricate interactions with cellular signaling pathways, such as Nrf2 and SIRT1, continues to highlight the importance of this "longevity vitamin" and underscores the enduring legacy of its discovery.

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